N-[4-(dimethylamino)benzyl]-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(dimethylamino)benzyl]-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid with N-(furan-2-ylmethyl)-4-(dimethylamino)benzylamine under coupling conditions. The reaction is often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a more efficient and environmentally friendly approach.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)benzyl]-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide
Uniqueness
N-[4-(dimethylamino)benzyl]-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23FN2O3 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H23FN2O3/c1-16-21-13-18(25)8-11-22(21)30-23(16)24(28)27(15-20-5-4-12-29-20)14-17-6-9-19(10-7-17)26(2)3/h4-13H,14-15H2,1-3H3 |
InChI Key |
VEDAABDGFYVXHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC=C(C=C3)N(C)C)CC4=CC=CO4 |
Origin of Product |
United States |
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